![molecular formula C14H11ClN4 B5626845 6-chloro-2-hydrazino-4-phenylquinazoline CAS No. 57370-20-4](/img/structure/B5626845.png)
6-chloro-2-hydrazino-4-phenylquinazoline
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Description
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves reactions between specific chloroquinoline carbaldehydes and phenylhydrazinium chlorides, producing various biologically active hydrazones and pyrazolo[3,4-b]quinolines. These reactions can be driven by different conditions, such as dry grinding or methanol presence, leading to compounds with potential value due to their antimicrobial and antiviral activities (Kumara et al., 2016).
Molecular Structure Analysis
The molecular structure of 6-chloro-2-hydrazino-4-phenylquinazoline and its derivatives is characterized by their crystallography, indicating how molecules are linked through hydrogen bonds and π-π stacking interactions to form complex structures. These interactions contribute to the compound's stability and biological activities (Kumara et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 6-chloro-2-hydrazino-4-phenylquinazoline derivatives can lead to a variety of compounds with significant pharmacological activities. These include the formation of hydrazones and osazones when reacted with monosaccharides, showcasing the compound's versatility in synthetic chemistry (El‐Hiti et al., 2000).
Physical Properties Analysis
The physical properties of 6-chloro-2-hydrazino-4-phenylquinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions, as illustrated by their detailed crystallographic analysis (Kumara et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(6-chloro-4-phenylquinazolin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-14(17-12)19-16)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEPOFNTLFSHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353585 |
Source
|
Record name | (6-chloro-4-phenylquinazolin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659505 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
57370-20-4 |
Source
|
Record name | (6-chloro-4-phenylquinazolin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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